3-Iodo-4-methylaniline
Overview
Description
3-Iodo-4-methylaniline is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Applications
- Synthesis of Iodo Substituent Aniline Complexes : 3-Iodo-4-methylaniline is utilized in the synthesis of other iodinated aniline derivatives. For instance, the synthesis of 2,6-diiodo-4-methylaniline from 4-methylaniline in acetic acid using KI-KIO3 under optimized conditions demonstrates the versatility of this compound in creating other complex iodinated compounds (Kou Xiao-yan, 2011).
Chemical Interaction and Analysis
Color Change in Molecular Complexes : The formation of molecular complexes involving this compound can lead to significant color changes. For example, co-crystallization experiments with 4-iodo-2-methylaniline and dinitrobenzoic acids resulted in vividly red crystals under certain conditions, demonstrating the compound's potential in colorimetric applications (Charlotte L. Jones et al., 2014).
Vibrational Spectral Analysis : Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis of compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, which are structurally similar to this compound, have been extensively studied. These analyses contribute to understanding the vibrational modes and molecular interactions of such compounds (V. Arjunan, S. Mohan, 2008).
Other Applications
- Use in Photochemotherapy : In the field of photochemotherapy, derivatives of anilines including those related to this compound have been investigated for their potential use. The synthesis and characterization of phenothiazines, including those derived from 3,7-bis(arylamino)phenothiazin-5-ium salts, highlight the role of such compounds in developing photosensitizers for therapeutic applications (M. Wainwright et al., 1999).
Mechanism of Action
Target of Action
It is used as a fine chemical and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
3-Iodo-4-methylaniline can undergo reaction with paraformaldehyde to give the corresponding dihalo-substituted analogs of Troger’s base . It can also be used in the synthesis of BIRB 796 , a promising agent for the treatment of inflammatory diseases . The exact mode of action of this compound would depend on the specific biochemical context in which it is used.
Biochemical Pathways
This compound is involved in the synthesis of BIRB 796 , a compound used for the treatment of inflammatory diseases . It can also react with paraformaldehyde to produce dihalo-substituted analogs of Troger’s base . The specific biochemical pathways affected by this compound would depend on the particular reactions it is involved in.
Pharmacokinetics
It is known to be lipophilic , which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical context in which it is used. For instance, in the synthesis of BIRB 796 , it contributes to the formation of a compound with anti-inflammatory properties .
Action Environment
This compound is insoluble in water and sensitive to light . Therefore, its action, efficacy, and stability may be influenced by environmental factors such as the presence of light and the composition of the surrounding medium . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-Iodo-4-methylaniline plays a significant role in various biochemical reactions. It can undergo reactions with paraformaldehyde to produce dihalo-substituted analogs of Troger’s base . Additionally, it is used in the synthesis of BIRB 796, a promising agent for the treatment of inflammatory diseases . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the intermediate compounds and drive the reaction forward.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in the synthesis of BIRB 796, this compound interacts with cellular enzymes to produce intermediates that can modulate inflammatory responses . This modulation can lead to changes in the expression of genes involved in inflammation, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, in the synthesis of BIRB 796, this compound acts as a precursor that binds to specific enzymes, facilitating the formation of the final product . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and should be stored in a cool, dry place away from strong oxidizing agents . Over time, this compound may degrade, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that the stability of the compound is crucial for its sustained activity in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various intermediates and final products. For instance, in the synthesis of BIRB 796, this compound undergoes a series of enzymatic reactions that lead to the formation of the active pharmaceutical ingredient . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in the synthesis of BIRB 796, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in the synthetic pathway. This localization is crucial for the compound’s efficacy in biochemical reactions.
Properties
IUPAC Name |
3-iodo-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDMHNAMZFNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189503 | |
Record name | Benzenamine, 3-iodo-4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35944-64-0 | |
Record name | 3-Iodo-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35944-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine, 3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-iodo-4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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